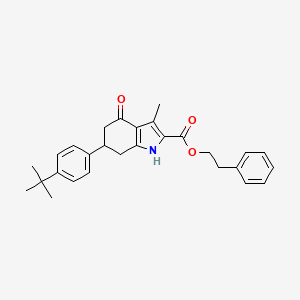![molecular formula C24H25ClFN3OS B11431919 N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide](/img/structure/B11431919.png)
N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide: is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a polar aprotic solvent.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated intermediate.
Attachment of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4
Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, such as enzymes or receptors.
Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The spirocyclic core and the sulfanyl group may play crucial roles in these interactions, potentially affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL]sulfanyl}acetamide: can be compared to other spirocyclic compounds with similar structural features.
Spirocyclic amides: These compounds share the spirocyclic core and amide functionalities but may differ in their substituents.
Uniqueness
- The presence of both the spirocyclic core and the sulfanyl group in This compound makes it unique compared to other similar compounds. This combination of structural features may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H25ClFN3OS |
|---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[2-(4-methylphenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H25ClFN3OS/c1-16-6-8-17(9-7-16)22-23(29-24(28-22)12-4-2-3-5-13-24)31-15-21(30)27-18-10-11-20(26)19(25)14-18/h6-11,14H,2-5,12-13,15H2,1H3,(H,27,30) |
InChI Key |
NOZWLEVFTNWOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCCCCC3)N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromo-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B11431842.png)
![5,7-dimethyl-N,2-diphenylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11431850.png)
![(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11431855.png)
![10-[4-(diethylamino)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B11431865.png)

![ethyl 6-[4-(dimethylamino)phenyl]-4-oxo-3-propyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B11431881.png)
![3-(3-chloro-4-methylphenyl)-8-(3-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11431903.png)
![2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11431912.png)
![8-(5-bromo-2-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11431918.png)

![5-[4-(benzyloxy)-3-methoxyphenyl]-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B11431925.png)
![N-[4-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-ylsulfamoyl)-3-methyl-phenyl]-acetamide](/img/structure/B11431934.png)
![5-amino-N-(4-methylphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11431939.png)
![2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B11431944.png)
